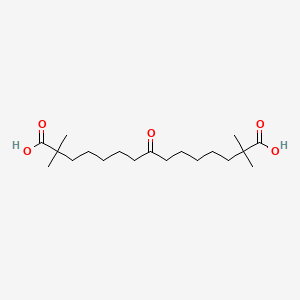

2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,14,14-tetramethyl-8-oxopentadecanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O5/c1-18(2,16(21)22)13-9-5-7-11-15(20)12-8-6-10-14-19(3,4)17(23)24/h5-14H2,1-4H3,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVXRVOYVVPVDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCCCC(=O)CCCCCC(C)(C)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

413624-71-2 | |

| Record name | 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM8TET768Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid

Abstract

This technical guide provides an in-depth exploration of 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid, a pivotal chemical intermediate in contemporary pharmaceutical manufacturing. Its primary significance lies in its role as the penultimate precursor to Bempedoic Acid, an ATP-citrate lyase (ACL) inhibitor used for the treatment of hypercholesterolemia.[1][2][3] This document offers a detailed narrative on the compound's synthesis, purification, and comprehensive characterization. We delve into the rationale behind the selected methodologies, presenting field-proven protocols designed for reproducibility and validation. This guide is intended for researchers, process chemists, and drug development professionals seeking a definitive resource on this critical molecule.

Introduction and Strategic Importance

This compound (CAS No: 413624-71-2) is a C19 long-chain dicarboxylic acid featuring a central ketone and quaternary dimethyl substitutions at the C2 and C14 positions.[3][4][5] While dicarboxylic acids have broad applications in polymer science and as versatile building blocks in organic synthesis, the unique structure of this compound makes it a highly specialized intermediate.[6][7] Its principal value is derived from its function as a direct precursor in the synthesis of Bempedoic Acid, a novel therapy for managing high cholesterol.[3] The conversion involves a straightforward reduction of the C8 ketone to a secondary alcohol, making the purity and characterization of the starting keto-acid paramount for drug substance quality.[1][8]

Core Chemical and Physical Properties

The fundamental properties of the title compound are summarized below. This data is essential for designing synthesis workups, purification strategies, and analytical methods.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3][9] |

| Synonyms | 8-oxo-2,2,14,14-tetramethylpentadecanedioic acid, ESP-15228 | [3][9][10] |

| CAS Number | 413624-71-2 | [3][4][5] |

| Molecular Formula | C₁₉H₃₄O₅ | [3][4][5][10] |

| Molecular Weight | 342.47 g/mol | [4][5][10] |

| Appearance | White to off-white solid | [5] |

Synthesis and Purification

The most direct and industrially relevant synthesis of this compound involves the hydrolysis of its corresponding diethyl ester. This approach is favored for its high efficiency and the relative ease of purification of the final product.

Synthetic Workflow: From Ester to Diacid

The overall transformation is a classic saponification reaction. The choice of a strong base, such as potassium hydroxide, is critical to ensure the complete and irreversible hydrolysis of the sterically hindered ester groups. The subsequent acidification step is equally crucial to protonate the resulting dicarboxylate salt, causing the desired diacid to precipitate from the aqueous solution.

Caption: High-level workflow for the synthesis and purification.

Detailed Experimental Protocol: Synthesis

This protocol describes the saponification of Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate.

Materials:

-

Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate (1.0 eq)

-

Potassium Hydroxide (KOH) (2.5 eq)

-

Ethanol (EtOH)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

A solution of potassium hydroxide in a 1:1 mixture of ethanol and water is prepared in a round-bottom flask equipped with a reflux condenser.

-

The diethyl ester starting material is added to the basic solution.

-

The reaction mixture is heated to reflux and maintained for 4-6 hours.

-

Rationale: Refluxing provides the necessary thermal energy to overcome the activation barrier for ester hydrolysis, ensuring the reaction proceeds to completion.[1] Progress can be monitored by Thin-Layer Chromatography (TLC).

-

-

After cooling to room temperature, the ethanol is removed under reduced pressure using a rotary evaporator.

-

The remaining aqueous solution is cooled in an ice bath, and concentrated HCl is added dropwise with vigorous stirring until the pH is ~2.

-

Rationale: The acidification protonates the potassium dicarboxylate salt, which is soluble in water, converting it to the neutral dicarboxylic acid, which has very low aqueous solubility and precipitates out.

-

-

The resulting white precipitate is collected by vacuum filtration, washed with cold deionized water to remove inorganic salts, and dried under vacuum.

Detailed Experimental Protocol: Purification by Crystallization

The crude solid obtained from the synthesis is purified to pharmaceutical-grade standards via recrystallization.[11][12]

Materials:

-

Crude this compound

-

A suitable hydrocarbon solvent (e.g., n-heptane, n-pentane)[2]

Procedure:

-

The crude solid is suspended in a minimal amount of the hydrocarbon solvent in an Erlenmeyer flask.

-

The mixture is heated gently with stirring until the solid completely dissolves. If needed, a small amount of a more polar co-solvent like ethyl acetate can be added to aid dissolution.

-

Rationale: The principle of recrystallization relies on the compound being highly soluble in the solvent at elevated temperatures but poorly soluble at low temperatures.[12] This differential solubility allows impurities to remain in the solution (mother liquor) upon cooling.

-

-

The hot solution is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

The pure crystalline solid is collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to a constant weight. The purity is typically >98%.[4]

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR are required to confirm the carbon skeleton and proton environments.

| Feature | ¹H NMR (Expected Chemical Shift, δ ppm) | ¹³C NMR (Expected Chemical Shift, δ ppm) |

| Quaternary Methyls | ~1.2 (s, 12H) | ~25 (quaternary C), ~25 (methyl C) |

| Carboxylic Acid | >10 (br s, 2H) | >175 |

| Ketone Carbonyl | N/A | >200 |

| Methylene Groups (CH₂) | 1.3-2.5 (m) | 20-45 |

Note: Predicted shifts are based on standard functional group ranges. Actual values should be confirmed with an acquired spectrum.

Protocol: NMR Sample Preparation

-

Dissolve 5-10 mg of the purified solid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). The resulting spectra should be consistent with the proposed structure.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | ~1710 | Strong |

| Ketone | C=O stretch | ~1715 | Strong |

| Alkyl C-H | C-H stretch | 2850-3000 | Medium-Strong |

Rationale for Interpretation: The IR spectrum will be dominated by two key features. A very broad absorption spanning from ~2500-3300 cm⁻¹ is the classic signature of the hydrogen-bonded O-H group of a carboxylic acid.[13] Additionally, a strong, sharp peak around 1710-1715 cm⁻¹ will correspond to the C=O stretching vibrations of both the ketone and carboxylic acid carbonyls, which often overlap in aliphatic systems.[14][15]

Mass Spectrometry (MS)

MS provides definitive confirmation of the molecular weight of the compound.

Protocol: ESI-MS Analysis

-

Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into an Electrospray Ionization (ESI) mass spectrometer.

-

Acquire the spectrum in negative ion mode.

-

Rationale: Carboxylic acids readily deprotonate in the ESI source, making negative ion mode the preferred method for detection.

-

-

The primary ion observed should be the [M-H]⁻ adduct at m/z 341.2. The presence of this ion confirms the molecular weight of 342.47 g/mol .

Application in the Synthesis of Bempedoic Acid

The sole high-value application of this compound is its conversion to Bempedoic Acid.[1] This transformation is a selective reduction of the ketone functional group to a secondary alcohol, leaving the two carboxylic acid moieties untouched.

Caption: Final conversion step to the active pharmaceutical ingredient.

The choice of sodium borohydride (NaBH₄) is deliberate; it is a mild reducing agent that is highly selective for aldehydes and ketones and will not reduce the less reactive carboxylic acid groups.[1] This selectivity is fundamental to the success of the synthesis, ensuring a high yield of the desired active pharmaceutical ingredient (API) with minimal side products. The purity of the starting keto-acid directly impacts the purity of the final Bempedoic Acid, underscoring the importance of the rigorous synthesis and characterization steps outlined in this guide.

Safety and Handling

This compound is an organic acid and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. As with all fine chemicals, a Material Safety Data Sheet (MSDS) should be consulted before handling.[4] This product is intended for research and manufacturing purposes only and is not for human consumption.[4]

Conclusion

This guide has detailed the synthesis, purification, and multi-faceted characterization of this compound. By understanding the causal relationships behind the experimental protocols—from the choice of saponification conditions to the logic of multi-technique analytical validation—researchers and developers can confidently produce and verify this crucial pharmaceutical intermediate. The integrity of this molecule is the foundation for the quality and efficacy of the final Bempedoic Acid drug substance, making the information contained herein vital for successful drug development and manufacturing campaigns.

References

- This compound diethyl ester | 738606-43-4. (n.d.). Google Vertex AI Search. Retrieved January 3, 2026.

-

What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids? (2023, March 15). Quora. Retrieved January 3, 2026, from [Link]

-

Process For The Preparation Of 8-hydroxy-2,2,14,14-tetramethyl-pentadecanedioic acid. (2022, July 28). Technical Disclosure Commons. Retrieved January 3, 2026, from [Link]

-

Video: IR Frequency Region: Alkene and Carbonyl Stretching. (2024, December 5). JoVE. Retrieved January 3, 2026, from [Link]

-

IR: ketones. (n.d.). University of Calgary. Retrieved January 3, 2026, from [Link]

-

14.2a IR Spectra of Carbonyl Compounds. (2018, September 20). YouTube. Retrieved January 3, 2026, from [Link]

-

Ketone IR Spectroscopy Analysis. (2024, October 27). Berkeley Learning Hub. Retrieved January 3, 2026, from [Link]

- Crystallization method for organic acid or organic acid ester. (1991, September 30). Google Patents.

-

This compound (CAS No: 413624-71-2) API Intermediate Manufacturers. (n.d.). apicule. Retrieved January 3, 2026, from [Link]

-

The biochemistry and physiology of long-chain dicarboxylic acid metabolism. (n.d.). PMC. Retrieved January 3, 2026, from [Link]

-

The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem. Retrieved January 3, 2026, from [Link]

- Novel salts and polymorphs of bipedac acid. (n.d.). Google Patents.

- Preparation method of 8-hydroxy-2,2,14, 14-tetramethylpentadecanedioic acid. (n.d.). Google Patents.

-

Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis. (2025). Longdom Publishing. Retrieved January 3, 2026, from [Link]

-

Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). EMU Physics Department. Retrieved January 3, 2026, from [Link]

-

This compound. (n.d.). precisionFDA. Retrieved January 3, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

Sources

- 1. This compound diethyl ester | 738606-43-4 | Benchchem [benchchem.com]

- 2. tdcommons.org [tdcommons.org]

- 3. apicule.com [apicule.com]

- 4. This compound - MedChem Express [bioscience.co.uk]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. longdom.org [longdom.org]

- 7. longdom.org [longdom.org]

- 8. CN113735701A - Preparation method of 8-hydroxy-2,2,14, 14-tetramethylpentadecanedioic acid - Google Patents [patents.google.com]

- 9. This compound | C19H34O5 | CID 11336822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. GSRS [precision.fda.gov]

- 11. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]

- 12. physics.emu.edu.tr [physics.emu.edu.tr]

- 13. m.youtube.com [m.youtube.com]

- 14. quora.com [quora.com]

- 15. orgchemboulder.com [orgchemboulder.com]

"physicochemical properties of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid"

An In-depth Technical Guide to the Physicochemical Properties of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid

This guide provides a comprehensive technical overview of the physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental data with practical insights into the compound's relevance in pharmaceutical synthesis and analysis.

Introduction: A Key Intermediate in Cardiovascular Drug Synthesis

This compound (CAS No. 413624-71-2) is a dicarboxylic acid that has garnered significant attention not as a therapeutic agent itself, but as a critical intermediate and potential impurity in the synthesis of Bempedoic Acid.[1][2] Bempedoic acid is an ATP-citrate lyase (ACL) inhibitor approved for the treatment of hypercholesterolemia. Understanding the physicochemical properties of this precursor is paramount for optimizing the synthesis, purification, and quality control of the final active pharmaceutical ingredient (API). Its structure, featuring a long aliphatic chain flanked by two sterically hindered carboxyl groups and a central ketone, dictates its unique chemical behavior. This guide elucidates these properties, providing the foundational knowledge necessary for its effective handling and analysis in a research and development setting.

Part 1: Chemical Identity and Core Physical Properties

A precise understanding of a compound's identity and fundamental properties is the bedrock of all subsequent scientific investigation. These identifiers are crucial for literature searches, regulatory filings, and accurate experimental design.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 413624-71-2 | [2][3][4] |

| Molecular Formula | C₁₉H₃₄O₅ | [1][5][6] |

| Molecular Weight | 342.47 g/mol | [1][5][6] |

| IUPAC Name | This compound | [4] |

| Common Synonyms | 8-Oxo-2,2,14,14-tetramethylpentadecanedioic acid; ESP 15228 | [2][7] |

The physical properties of a compound dictate its state, appearance, and the conditions required for storage and handling. The values presented below are critical for designing purification strategies such as crystallization and for predicting the compound's behavior in various physical processes.

Table 2: Core Physicochemical Properties

| Property | Value | Notes | Source(s) |

| Appearance | White to off-white solid/powder | Consistent with a purified organic acid. | [6][7] |

| Melting Point | 82 - 83 °C | A sharp melting range suggests high purity. | [1][7] |

| Boiling Point | 524.0 ± 35.0 °C | Predicted value. Subject to decomposition at high temperatures. | [7] |

| Density | 1.042 ± 0.06 g/cm³ | Predicted value. | [7] |

-

Expert Insight: The predicted boiling and density points are derived from computational algorithms that analyze the molecule's structure. While useful for initial estimates, they must be confirmed experimentally if these parameters are critical for a specific application, such as designing a distillation process. However, given the molecule's high molecular weight and potential for thermal decarboxylation, distillation is likely an unsuitable purification method.[8]

Part 2: Solubility Profile and Acidity

The solubility and dissociation constant (pKa) are among the most influential properties in drug development, affecting everything from reaction kinetics to bioavailability.

Solubility

This compound is reported to be soluble in methanol.[4] This is expected, as the polar carboxyl groups can engage in hydrogen bonding with the alcohol solvent.

-

Aqueous Solubility: The molecule's structure presents a duality. The two terminal carboxylic acid groups are polar and capable of ionization, which typically confers aqueous solubility. However, the long C15 aliphatic backbone is highly lipophilic. This suggests that the compound is likely a poorly water-soluble acid.[9] Its solubility in aqueous media is expected to be highly pH-dependent, increasing significantly at pH values above its pKa as the carboxylate salt is formed.

-

Organic Solubility: Solubility in non-polar organic solvents is likely to be limited due to the presence of the polar carboxyl groups. However, in polar aprotic solvents (e.g., THF, DMSO), it is expected to exhibit better solubility.

Dissociation Constant (pKa)

-

First Dissociation (pKa₁): The first proton is lost from one of the carboxyl groups. The presence of the second carboxyl group exerts an electron-withdrawing inductive effect, which stabilizes the resulting carboxylate anion and makes the first proton more acidic than a comparable monocarboxylic acid.[8]

-

Second Dissociation (pKa₂): The removal of the second proton is more difficult. It requires pulling a positive proton away from an already negatively charged molecule (the mono-anion). This electrostatic repulsion makes the second proton significantly less acidic, resulting in a higher pKa₂ value.[8]

The long aliphatic chain separating the two carboxyl groups will mitigate the inductive effect compared to shorter-chain dicarboxylic acids like oxalic or malonic acid.[8] Therefore, the pKa₁ is expected to be closer to that of a typical long-chain carboxylic acid (around 4.8-5.0), and the pKa₂ will be higher.

Caption: Dissociation equilibria of a dicarboxylic acid.

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol outlines a standard method for experimentally determining the pKa values of a dicarboxylic acid.

-

Preparation: Accurately weigh approximately 50-100 mg of this compound and dissolve it in a suitable co-solvent system (e.g., 50:50 methanol:water) to ensure complete solubility.

-

Titration Setup: Place the solution in a jacketed beaker with a calibrated pH electrode and a magnetic stirrer. Maintain a constant temperature (e.g., 25 °C).

-

Titration: Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa₁ corresponds to the pH at the half-equivalence point for the first proton, and the pKa₂ corresponds to the pH at the one-and-a-half-equivalence point.

-

Trustworthiness: The use of a calibrated pH meter and a standardized titrant is crucial. The experiment should be repeated at least three times to ensure reproducibility.

Part 3: Structural Confirmation and Thermal Analysis

Confirming the chemical structure and understanding the thermal behavior of a pharmaceutical intermediate are non-negotiable aspects of quality control.

Structural Analysis

Commercial suppliers confirm the identity and purity of this compound using standard analytical techniques.[6]

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides information on the chemical environment of hydrogen atoms in the molecule, confirming the presence of methyl groups, the aliphatic chain, and protons adjacent to the carbonyl and carboxyl groups.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions, confirming the molecular formula.[5] Purity is typically assessed by NMR or High-Performance Liquid Chromatography (HPLC).[6]

Thermal Analysis: Melting Point and Polymorphism

The reported melting point of 82-83 °C indicates that the compound is a solid at room temperature.[1][7] A narrow melting range is a strong indicator of high purity. For pharmaceutical compounds, Differential Scanning Calorimetry (DSC) is the gold-standard technique for thermal analysis.

-

Expert Insight: DSC provides more than just a melting point. It can reveal phase transitions, decomposition events, and the presence of different crystalline forms (polymorphs). The existence of a process to prepare a crystalline form of this compound is noted in patent literature, which is a critical step for ensuring consistent purity and physical properties in pharmaceutical manufacturing.[10]

Caption: Workflow for Melting Point Determination by DSC.

Part 4: Role in Synthesis

This compound is primarily known for its role as the penultimate intermediate in one of the described synthetic routes to Bempedoic Acid.[10][11]

The general synthetic pathway involves:

-

Hydrolysis of the corresponding diester, diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate, to yield the dicarboxylic acid (the topic compound).[1][12]

-

Selective reduction of the ketone group at the C8 position to a hydroxyl group, yielding the final API, Bempedoic Acid.[12]

Sources

- 1. This compound diethyl ester | 738606-43-4 | Benchchem [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. This compound - MedChem Express [bioscience.co.uk]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound CAS 413624-71-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. tdcommons.org [tdcommons.org]

- 11. CN113735701A - Preparation method of 8-hydroxy-2,2,14, 14-tetramethylpentadecanedioic acid - Google Patents [patents.google.com]

- 12. CN113227061A - Novel salts and polymorphs of bipedac acid - Google Patents [patents.google.com]

"2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid CAS number and structure"

An In-Depth Technical Guide to 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid: Synthesis, Properties, and Application in Bempedoic Acid Production

This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in the synthesis of the cholesterol-lowering agent, Bempedoic acid. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's chemical identity, synthesis, physicochemical properties, and its critical role in pharmaceutical manufacturing.

Core Compound Identification

Chemical Identity:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 413624-71-2[1][2][3] |

| Molecular Formula | C₁₉H₃₄O₅[4][5] |

| Molecular Weight | 342.47 g/mol [5][6][7] |

| Synonyms | ESP-15228, 4MeOPDA, Bempedoic Acid Intermediate Impurity 14[4][8] |

Chemical Structure:

The structure of this compound is characterized by a fifteen-carbon chain with carboxylic acid groups at both ends. Four methyl groups are located at the C2 and C14 positions, and a ketone group is present at the C8 position.[4][9]

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

This compound is primarily synthesized as a precursor to Bempedoic acid.[6][8] The most common laboratory and industrial-scale synthesis involves the hydrolysis of its diethyl ester derivative.[6]

Synthesis Pathway Overview:

Caption: General synthesis pathway from the diethyl ester to Bempedoic acid.

Detailed Experimental Protocol: Hydrolysis of Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate

This protocol describes the saponification of the diethyl ester to yield the target dicarboxylic acid.

-

Reaction Setup: A solution of diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate in a mixture of ethanol and water is prepared in a round-bottom flask equipped with a reflux condenser.[6]

-

Reagent Addition: An aqueous solution of potassium hydroxide (KOH) is added to the flask. The molar ratio of KOH to the diester is critical to ensure complete hydrolysis of both ester groups.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for a period sufficient to complete the reaction, typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The ethanol is removed under reduced pressure.

-

The remaining aqueous solution is acidified with a strong acid, such as hydrochloric acid (HCl), to a pH that ensures the protonation of the carboxylate groups, leading to the precipitation of the dicarboxylic acid.[10]

-

The solid product is collected by filtration, washed with water to remove inorganic salts, and dried under vacuum.[11]

-

Causality Behind Experimental Choices:

-

Choice of Base (KOH): Potassium hydroxide is a strong base that effectively catalyzes the hydrolysis of the ester linkages.

-

Solvent System (Ethanol/Water): The ethanol helps to solubilize the organic diester, while the water is necessary for the hydrolysis reaction and to dissolve the KOH.

-

Acidification: Acidification is a crucial step to convert the potassium carboxylate salt, formed during the reaction, into the desired carboxylic acid, which is typically insoluble in water and can be easily isolated.

Physicochemical Properties and Characterization

Summary of Physicochemical Properties:

| Property | Value | Source |

| Appearance | White to off-white solid | [7] |

| Solubility | Soluble in Methanol | [3] |

| Storage | Recommended at -20°C for long-term stability | [7] |

Analytical Characterization:

The identity and purity of this compound are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the chemical structure. The ¹H NMR spectrum is expected to be consistent with the proposed structure.[7]

-

Mass Spectrometry (MS): Mass spectrometry is employed to verify the molecular weight of the compound. The observed mass should be consistent with the calculated molecular weight.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compound. A high purity of over 98% is often reported for commercial-grade material.[5]

Application in Drug Development

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of Bempedoic acid .[6][8] Bempedoic acid is an ATP-citrate lyase (ACL) inhibitor used for the treatment of hypercholesterolemia.[12]

The Conversion to Bempedoic Acid:

The ketone group at the C8 position of this compound is selectively reduced to a hydroxyl group to yield Bempedoic acid.[6]

Experimental Protocol: Reduction to Bempedoic Acid

-

Dissolution: this compound is dissolved in a suitable solvent, such as methanol.[10]

-

Reduction: A reducing agent, typically sodium borohydride (NaBH₄), is added portion-wise to the solution at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction.[10][11]

-

Reaction Monitoring: The progress of the reduction is monitored by TLC or HPLC until the starting material is consumed.

-

Quenching and Isolation: The reaction is quenched by the addition of an acid (e.g., 1N HCl) to neutralize the excess reducing agent and any borate complexes. The product, Bempedoic acid, is then isolated.[10]

Significance in Pharmaceutical Industry:

The efficiency and purity of the synthesis and subsequent reduction of this compound are critical for the cost-effective and large-scale manufacturing of Bempedoic acid.[13] The development of robust and scalable processes for this intermediate is a key focus for pharmaceutical manufacturers.[12]

Research Applications

Beyond its role as a pharmaceutical intermediate, this compound is utilized in research related to:

-

Cardiovascular Diseases: Due to its close structural relationship with the active pharmaceutical ingredient Bempedoic acid, it is studied in the context of cardiovascular disease research.[1][14]

-

Metabolic Disorders: It is also investigated for its potential role in studies of dyslipidemias, dysproteinemias, and glucose metabolism disorders.[1][5][15]

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, primarily due to its indispensable role as a direct precursor to Bempedoic acid. A thorough understanding of its synthesis, purification, and characterization is paramount for drug development professionals. The methodologies outlined in this guide provide a foundational understanding for researchers and scientists working in this field.

References

- This compound diethyl ester | 738606-43-4. (n.d.). Google Vertex AI Search. Retrieved January 3, 2026.

-

CAS No : 413624-71-2 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved January 3, 2026, from [Link]

-

This compound | C19H34O5 | CID 11336822 - PubChem. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

This compound - precisionFDA. (n.d.). precisionFDA. Retrieved January 3, 2026, from [Link]

- Process For The Preparation Of 8-hydroxy-2,2,14,14-tetramethyl-pentadecanedioic acid. (2022, July 28). Google Patents.

-

This compound - MedChem Express. (n.d.). Cambridge Bioscience. Retrieved January 3, 2026, from [Link]

-

This compound (CAS No: 413624-71-2) API Intermediate Manufacturers - apicule. (n.d.). apicule. Retrieved January 3, 2026, from [Link]

- CN113227061A - Novel salts and polymorphs of bipedac acid - Google Patents. (n.d.). Google Patents.

- CN113735701A - Preparation method of 8-hydroxy-2,2,14, 14-tetramethylpentadecanedioic acid - Google Patents. (n.d.). Google Patents.

-

Top Indian this compound API GMP Manufacturers (2025) - Pharmaoffer.com. (n.d.). Pharmaoffer.com. Retrieved January 3, 2026, from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. This compound | C19H34O5 | CID 11336822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - MedChem Express [bioscience.co.uk]

- 6. This compound diethyl ester | 738606-43-4 | Benchchem [benchchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. apicule.com [apicule.com]

- 9. GSRS [precision.fda.gov]

- 10. CN113227061A - Novel salts and polymorphs of bipedac acid - Google Patents [patents.google.com]

- 11. CN113735701A - Preparation method of 8-hydroxy-2,2,14, 14-tetramethylpentadecanedioic acid - Google Patents [patents.google.com]

- 12. tdcommons.org [tdcommons.org]

- 13. pharmaoffer.com [pharmaoffer.com]

- 14. This compound | TargetMol [targetmol.com]

- 15. This compound-d4 | TargetMol [targetmol.com]

Spectroscopic Analysis of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid (CAS No: 413624-71-2), a key intermediate in the synthesis of bempedoic acid.[1][2] While detailed spectral data is often proprietary and provided upon acquisition from chemical suppliers, this document outlines the expected spectroscopic features based on the molecule's structure and provides a framework for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the analytical methods used to verify the structure and purity of this compound.

Introduction

This compound is a dicarboxylic acid featuring a central ketone and quaternary carbon centers. Its molecular formula is C₁₉H₃₄O₅, and it has a molecular weight of 342.47 g/mol .[2][3] The structural integrity and purity of this compound are critical for its intended use in pharmaceutical synthesis. Spectroscopic analysis is the cornerstone of quality control, providing unambiguous confirmation of the chemical structure. While commercial certificates of analysis confirm that the spectroscopic data are "consistent with structure," this guide delves into the theoretical underpinnings of what a researcher should expect to observe.[3]

Molecular Structure and Predicted Spectroscopic Features

A thorough understanding of the molecular structure is essential for interpreting spectroscopic data. The symmetrical nature of the molecule, with two equivalent tetramethyl-substituted carboxylic acid termini and a central ketone, dictates the expected signals in its various spectra.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural verification. Commercial suppliers confirm that the ¹H NMR spectrum is consistent with the structure.[3]

Predicted ¹H NMR Spectrum

The symmetry of the molecule simplifies the ¹H NMR spectrum. We can predict the chemical shifts and multiplicities for the distinct proton environments.

| Predicted Signal | Chemical Shift (δ, ppm) (Estimated) | Multiplicity | Integration | Assignment |

| a | 12.0 - 10.0 | Broad Singlet | 2H | Carboxylic acid protons (-COOH) |

| b | 2.4 - 2.2 | Triplet | 4H | Methylene protons adjacent to the ketone (-CH₂-C=O) |

| c | 1.6 - 1.4 | Multiplet | 8H | Methylene protons (-CH₂-) |

| d | 1.3 - 1.1 | Multiplet | 8H | Methylene protons (-CH₂-) |

| e | 1.2 | Singlet | 12H | Methyl protons (-C(CH₃)₂) |

Justification for Experimental Choices:

-

Solvent: A deuterated solvent such as CDCl₃ or DMSO-d₆ would be appropriate. The choice depends on the compound's solubility.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm).

-

Frequency: A high-field instrument (e.g., 400 MHz or higher) is recommended to resolve the multiplets of the methylene protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for each unique carbon atom. Due to the molecule's symmetry, the number of signals will be less than the total number of carbon atoms (19).

| Predicted Signal | Chemical Shift (δ, ppm) (Estimated) | Assignment |

| 1 | 210 - 205 | Ketone carbonyl carbon (C=O) |

| 2 | 180 - 175 | Carboxylic acid carbonyl carbon (-COOH) |

| 3 | 45 - 40 | Quaternary carbons (-C(CH₃)₂) |

| 4 | 40 - 35 | Methylene carbons adjacent to the ketone (-CH₂-C=O) |

| 5 | 30 - 20 | Methylene carbons (-CH₂-) |

| 6 | 25 - 20 | Methyl carbons (-C(CH₃)₂) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound is expected to show characteristic absorption bands for the carboxylic acid and ketone groups.

| Frequency Range (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid |

| 2960 - 2850 | C-H stretch | Aliphatic |

| ~1710 | C=O stretch | Ketone |

| ~1700 | C=O stretch | Carboxylic acid |

Experimental Protocol:

-

Prepare a sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire a background spectrum.

-

Acquire the sample spectrum.

-

The resulting spectrum should clearly show the characteristic peaks for the carbonyl and hydroxyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is suitable to observe the molecular ion.

Expected Observations:

-

Molecular Ion: In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be expected at m/z 341.23. In positive ion mode, adducts such as [M+H]⁺ at m/z 343.24 or [M+Na]⁺ at m/z 365.22 may be observed.

-

Fragmentation: While detailed fragmentation analysis would require a tandem MS experiment, characteristic losses of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups are expected. Alpha-cleavage adjacent to the ketone is also a probable fragmentation pathway.

Caption: A generalized workflow for Mass Spectrometry analysis.

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. While publicly available spectra are scarce, this guide provides a robust theoretical framework for what researchers should expect to observe. By comparing experimentally obtained data with these predicted spectral features, scientists can confidently verify the structure and purity of this important pharmaceutical intermediate, ensuring the quality and reliability of their research and development efforts. For definitive data, it is recommended to acquire the compound from a reputable supplier who provides a comprehensive Certificate of Analysis with detailed spectroscopic data.[4]

References

-

PubChem. This compound. Available from: [Link]

Sources

Solubility Profile of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid: A Methodological and Predictive Guide

An In-Depth Technical Guide for Drug Development Professionals

Abstract

2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid, a complex long-chain dicarboxylic acid and a known intermediate in the synthesis of Bempedoic Acid, presents unique challenges and opportunities in pharmaceutical development.[1] Its molecular structure, featuring a C15 backbone, a central ketone, and two sterically hindered carboxylic acid groups, dictates its physicochemical properties, most notably its solubility.[1] This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of relevant organic solvents. We present a detailed, field-proven experimental protocol, a theoretical discussion of the governing intermolecular forces, and a predictive analysis to guide solvent selection for purification, formulation, and synthetic applications.

Introduction: The Strategic Importance of Solubility Data

The compound this compound (CAS 413624-71-2) is a key synthetic intermediate with potential applications in metabolic and cardiovascular disease research.[2][3][4][5] A thorough understanding of its solubility is not merely an academic exercise; it is a critical prerequisite for efficient process development and manufacturing. Key processes reliant on precise solubility data include:

-

Crystallization and Purification: Selecting an appropriate solvent system is fundamental for achieving high purity and yield. An ideal solvent will dissolve the compound sufficiently at an elevated temperature but sparingly at a lower temperature to maximize recovery.

-

Reaction Chemistry: As a reactant or intermediate, its solubility in a reaction medium directly impacts reaction kinetics, efficiency, and side-product formation.

-

Formulation and Drug Delivery: For any potential therapeutic application, understanding solubility is the first step in designing a viable drug delivery system.

Given the absence of published, comprehensive solubility data for this specific molecule, this guide establishes a foundational methodology for its empirical determination.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[6][7] The structure of this compound (C₁₉H₃₄O₅) provides clear indicators of its expected behavior.[1]

-

Nonpolar Character: The long C15 pentadecanedioic acid backbone, inclusive of the four methyl groups, constitutes a significant lipophilic (nonpolar) region. This large hydrocarbon structure will favor interactions with nonpolar solvents through London dispersion forces.

-

Polar Character: The molecule possesses three polar functional groups: two carboxylic acids (-COOH) and one ketone (C=O). These groups can engage in stronger dipole-dipole interactions and, crucially, act as hydrogen bond donors (the -OH of the acids) and acceptors (the C=O of the acids and the ketone).[8]

-

Structural Considerations: The quaternary carbons adjacent to the carboxylic acids provide steric hindrance, which may slightly impede crystal lattice formation and could influence interactions with solvent molecules. Dicarboxylic acids are also known to exhibit an "odd-even effect" in their solid-state properties and solubility, where acids with an odd number of carbons in the chain often have lower melting points and higher solubilities than their adjacent even-numbered counterparts due to less efficient crystal packing.[9][10][11][12] As a derivative of a 15-carbon diacid, this molecule falls into the "odd" category, suggesting potentially more favorable solubility compared to a hypothetical C14 or C16 analogue.

Based on this analysis, we can predict a bimodal solubility profile. The compound is expected to exhibit limited solubility in highly nonpolar solvents (like hexanes) and also in highly polar, protic solvents like water, where the large nonpolar chain dominates.[8] Optimal solubility is anticipated in solvents of intermediate polarity or those that can effectively engage in both nonpolar interactions and hydrogen bonding.

The following diagram illustrates the key molecular features and their relationship to the intermolecular forces that dictate solubility in different solvent classes.

Sources

- 1. This compound | C19H34O5 | CID 11336822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound diethyl ester | 738606-43-4 | Benchchem [benchchem.com]

- 3. This compound | 413624-71-2 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.ws [chem.ws]

- 8. reddit.com [reddit.com]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

A-Z Guide to Thermal Stability and Decomposition of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid

Abstract

This technical guide provides a comprehensive framework for characterizing the thermal stability and decomposition pathways of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid. Given the absence of extensive literature on this specific molecule, this document serves as a predictive and methodological guide for researchers. It synthesizes foundational principles from analogous long-chain dicarboxylic acids and aliphatic ketones to propose a robust experimental plan. The guide details step-by-step protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), explains the rationale behind experimental choices, and predicts potential decomposition mechanisms. This document is intended for researchers, chemists, and drug development professionals seeking to understand and predict the thermal behavior of this and structurally similar compounds for applications in pharmaceuticals, polymer science, and advanced materials.

Introduction

This compound (C19H34O5, M.W. 342.47 g/mol ) is a complex organic molecule featuring a long aliphatic backbone, a central ketone group, and two terminal dicarboxylic acids.[1][2][3][4] A key structural feature is the presence of gem-dimethyl groups at the C2 and C14 positions, which introduces significant steric hindrance around the carboxyl functionalities. This compound and its derivatives have been identified in patent literature for potential use in managing cardiovascular diseases and dyslipidemias, highlighting its relevance in pharmaceutical development.[5][6][7]

Understanding the thermal stability of such a molecule is paramount for its practical application. Thermal stability dictates shelf-life, processing conditions, and degradation profiles, which are critical parameters in drug formulation, polymer synthesis, and material science. The decomposition of a material can lead to loss of efficacy, formation of toxic byproducts, and changes in physical properties. This guide outlines the necessary analytical procedures and theoretical considerations to build a complete thermal profile of this molecule.

Part 1: Experimental Design for Thermal Analysis

A thorough investigation of thermal properties requires a multi-technique approach, primarily centered around Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][9][10] These methods provide complementary information on mass changes and energetic transitions as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[8] It is the primary technique for determining decomposition temperatures and quantifying mass loss events.

Step-by-Step TGA Protocol:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Atmosphere Selection:

-

Inert Atmosphere (Nitrogen): Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min. This allows for the study of pyrolysis (thermal decomposition in the absence of oxygen).[11]

-

Oxidative Atmosphere (Air): For studying oxidative stability, use a synthetic air purge at a similar flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower rate can improve resolution of sequential events, while a faster rate can increase sensitivity.[12]

-

-

Data Analysis: Record the mass loss as a function of temperature. Key parameters to extract include:

-

T_onset: The initial temperature at which mass loss begins.

-

T_peak: The temperature of the maximum rate of mass loss (from the derivative thermogravimetric, DTG, curve).

-

% Mass Loss: The percentage of mass lost at each distinct step.

-

Residue: The percentage of mass remaining at the end of the experiment.

-

Causality Behind Experimental Choices:

-

Small Sample Mass: Minimizes thermal gradients within the sample, ensuring uniform heating and more accurate temperature measurements.

-

Controlled Atmosphere: Decomposing the material in both inert (N2) and oxidative (air) atmospheres is crucial. Differences in the resulting thermograms can elucidate the role of oxygen in the decomposition mechanism, distinguishing between pyrolysis and combustion processes.[11][13]

Caption: Thermogravimetric Analysis (TGA) Experimental Workflow.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to detect thermal events like melting, crystallization, and solid-state transitions, which do not involve a change in mass.

Step-by-Step DSC Protocol:

-

Instrument Preparation: Perform temperature and enthalpy calibrations using a high-purity indium standard.

-

Sample Preparation: Weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

-

Atmosphere: Purge with nitrogen at 20-50 mL/min to maintain an inert environment.

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heat: Ramp from 25 °C to a temperature just below the onset of decomposition determined by TGA (e.g., 250 °C) at 10 °C/min. This removes any prior thermal history.

-

Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to 25 °C.

-

Second Heat: Ramp again at 10 °C/min to the same upper temperature limit. This cycle reveals the intrinsic thermal properties of the material.

-

-

Data Analysis: Plot heat flow versus temperature.

-

Melting Point (T_m): The peak temperature of the endothermic melting transition. The provided melting point is 82-83°C.[2]

-

Enthalpy of Fusion (ΔH_f): The area under the melting peak.

-

Glass Transition (T_g): A step-change in the baseline, if the material is amorphous.

-

Decomposition: A broad, irreversible endothermic or exothermic event at higher temperatures, which should correlate with the TGA data.

-

Self-Validating System: By comparing the DSC and TGA data, a self-validating picture emerges. An endotherm in the DSC that occurs at the same temperature as a mass loss in the TGA confirms a decomposition event.[9][14] A sharp endotherm without corresponding mass loss validates it as a melting transition.

Caption: Predicted thermal decomposition pathways for the title compound.

Part 3: Data Interpretation & Reporting

The combination of TGA and DSC provides a powerful dataset for characterizing the material. The results should be summarized for clarity and comparative analysis.

Summary of Thermal Properties

| Parameter | Method | Atmosphere | Value | Notes |

| Melting Point (T_m) | DSC | Nitrogen | 82-83 °C [2] | Onset or peak temperature from the 2nd heating cycle. |

| Enthalpy of Fusion (ΔH_f) | DSC | Nitrogen | TBD (J/g) | Calculated from the area of the melting endotherm. |

| Onset of Decomposition (T_onset, 5% loss) | TGA | Nitrogen | TBD (°C) | Temperature at which 5% mass loss occurs. |

| Peak Decomposition Temp (T_peak) | TGA (DTG) | Nitrogen | TBD (°C) | Temperature of maximum decomposition rate. |

| Onset of Decomposition (T_onset, 5% loss) | TGA | Air | TBD (°C) | Comparison with N2 indicates oxidative stability. |

| Peak Decomposition Temp (T_peak) | TGA (DTG) | Air | TBD (°C) | A lower T_peak in air suggests oxidative degradation. |

| Final Residue @ 600°C | TGA | Nitrogen | TBD (%) | Indicates char yield in an inert atmosphere. |

| Final Residue @ 600°C | TGA | Air | TBD (%) | Should be close to 0% if complete combustion occurs. |

TBD = To Be Determined experimentally.

Interpreting the Combined Data:

-

A lower T_onset in air compared to nitrogen indicates that oxidation accelerates decomposition.

-

The number of steps in the TGA/DTG curve suggests the complexity of the decomposition. A two-step process might correspond to the sequential loss of the two carboxyl groups.

-

Exothermic peaks in the DSC curve under an air atmosphere, corresponding to mass loss in TGA, are indicative of combustion events.

To fully elucidate the proposed mechanisms, coupling the TGA to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR) is highly recommended. This Evolved Gas Analysis (EGA) would allow for the direct identification of decomposition products (e.g., CO2, water, acetone, specific hydrocarbons) as they are evolved, confirming the proposed pathways. [13][15]

References

-

Catalytic Pyrolysis of Aliphatic Carboxylic Acids into Symmetric Ketones over Ceria-Based Catalysts: Kinetics, Isotope Effect and Mechanism. (n.d.). MDPI. [Link]

-

This compound | 413624-71-2 | MSDS. (n.d.). DC Chemicals. [Link]

-

Impact of the Dicarboxylic Acid Chain Length on Intermolecular Interactions with Lidocaine. (2022). NIH National Library of Medicine. [Link]

-

Diesters of high-chain dicarboxylic acids with 1-tetradecanol as novel organic phase change materials for thermal energy storage. (2020). ResearchGate. [Link]

-

TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air atmosphere. (n.d.). ResearchGate. [Link]

-

Catalytic Pyrolysis of Aliphatic Carboxylic Acids into Symmetric Ketones over Ceria-Based Catalysts: Kinetics, Isotope Effect and Mechanism. (2020). ResearchGate. [Link]

-

Catalytic Pyrolysis of Aliphatic Carboxylic Acids into Symmetric Ketones over Ceria-Based Catalysts. (2020). Semantic Scholar. [Link]

-

Long-chain linear C9 and C23 Monomers and Polycondensates from unsaturated fatty acid esters. (n.d.). KOPS - University of Konstanz. [Link]

-

Fast Catalytic Pyrolysis of Tetradecanoic Acid: Formation of Ketones as Intermediate Compounds in the Production of Hydrocarbons. (2016). SciELO. [Link]

-

Pyrolysis of Aldehydes and Ketones. (n.d.). ResearchGate. [Link]

-

DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates. (n.d.). ResearchGate. [Link]

-

TGA-DSC - Research at Melbourne. (n.d.). The University of Melbourne. [Link]

-

Long-chain dicarboxylic acids from plant oils. (n.d.). Fraunhofer-Gesellschaft. [Link]

-

Simultaneous Thermal Analyzer (STA/TGA-DSC). (n.d.). NETZSCH. [Link]

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. [Link]

-

Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. (2020). MDPI. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature. (2012). OSTI.GOV. [Link]

-

MSDS of this compound. (n.d.). Capot Chemical. [Link]

- Preparation method of 8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid. (2021).

-

Pyrolysis of Carboxylic Acids. (2014). ResearchGate. [Link]

-

Process For The Preparation Of 8-hydroxy-2,2,14,14-tetramethyl-pentadecanedioic acid. (2022). Technical Disclosure Commons. [Link]

-

Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate. (n.d.). Pharmaffiliates. [Link]

-

Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. (2016). RSC Publishing. [Link]

-

Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. (2023). PubMed. [Link]

-

Thermal decomposition of Cd(CH3COO)2·2H2O studied by a coupled TG-DTA-MS method. (n.d.). ResearchGate. [Link]

Sources

- 1. This compound|413624-71-2|MSDS [dcchemicals.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | 413624-71-2 [chemicalbook.com]

- 4. This compound | C19H34O5 | CID 11336822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. CN113735701A - Preparation method of 8-hydroxy-2,2,14, 14-tetramethylpentadecanedioic acid - Google Patents [patents.google.com]

- 7. tdcommons.org [tdcommons.org]

- 8. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. iitk.ac.in [iitk.ac.in]

- 11. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Rigorous In-Silico Protocol for Determining the Molecular Geometry of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid

Abstract

This technical guide outlines a comprehensive and robust computational protocol for the de novo theoretical determination of the three-dimensional molecular geometry of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid. This compound, identified by CAS number 413624-71-2, is noted for its relevance in metabolic disease research, yet a detailed structural analysis at the quantum mechanical level is not publicly available.[1][2][3][4][5] The geometry of a molecule is fundamental to its physicochemical properties, reactivity, and biological activity.[6] Therefore, establishing a reliable computational model is a critical first step for any advanced drug design or molecular discovery program involving this compound.[7][8][9][10] This whitepaper provides a step-by-step methodology, grounded in Density Functional Theory (DFT), designed for researchers, scientists, and drug development professionals. It details the rationale behind the selection of computational methods, the workflow for geometry optimization, and the criteria for validating the final structure, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for Computational Analysis

This compound is a complex dicarboxylic acid featuring a long aliphatic chain, a central ketone group, and sterically demanding gem-dimethyl groups at the α-positions to the carboxyl functionalities.[2] This unique combination of features—flexibility from the long chain and rigidity from the quaternary carbons—suggests a complex conformational landscape. Understanding the molecule's preferred three-dimensional structure is paramount, as its shape dictates how it interacts with biological targets like enzymes or receptors.

Traditional experimental methods for structure determination, such as X-ray crystallography, require a crystalline solid, which may not be readily obtainable or representative of the molecule's conformation in a biological (aqueous) environment. Computational chemistry offers a powerful alternative, allowing for the precise calculation of molecular geometries in various simulated environments.[11][12] This guide focuses on a workflow that balances computational accuracy with efficiency, making it a practical approach for modern drug discovery pipelines.

Theoretical Framework: Selecting the Optimal Computational Methodology

The accuracy of a theoretical calculation is fundamentally dependent on the chosen methodology. For a molecule of this size and complexity, a multi-tiered approach is most effective.

Initial Structure Generation and Pre-Optimization

The first step is to convert the IUPAC name into a machine-readable 3D structure. This can be accomplished using various software tools that parse chemical names or SMILES strings.[13][14][15][16][17]

However, the initial 3D structure generated is typically a rough approximation. To refine this initial guess and remove any high-energy atomic clashes or unrealistic bond lengths, a pre-optimization step using Molecular Mechanics (MM) is essential.[18] Force fields like MMFF94 or UFF are computationally inexpensive and serve to quickly produce a more reasonable starting geometry for the more demanding quantum mechanical calculations. This pre-optimization is a critical step to prevent convergence issues during the subsequent, more accurate DFT calculations.[19]

The Case for Density Functional Theory (DFT)

For an accurate determination of electronic structure and geometry, a quantum mechanical approach is necessary. Density Functional Theory (DFT) stands as the method of choice for many applications in chemistry and drug design due to its excellent balance of accuracy and computational cost.[20]

-

Choice of Functional: B3LYP. The B3LYP hybrid functional is one of the most widely used and well-validated functionals for organic molecules.[21][22] It incorporates a portion of exact Hartree-Fock exchange, which provides a reliable description of electronic structure for a wide range of systems, including those with varied functional groups like the target molecule.[23][21]

-

Choice of Basis Set: 6-31G(d,p). The basis set is the set of mathematical functions used to build the molecular orbitals. The Pople-style 6-31G(d,p) basis set is a robust choice for molecules containing first and second-row elements.[22][24][25][26] The (d,p) notation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the non-spherical nature of electron density in chemical bonds and are essential for correct geometry prediction.[25]

Simulating Biological Environments: The Solvation Model

Chemical and biological processes rarely occur in a vacuum. The surrounding solvent can significantly influence a molecule's conformation. To account for this, an implicit solvation model is employed. The Polarizable Continuum Model (PCM) is a highly effective and commonly used method that treats the solvent as a continuous dielectric medium.[27][28][29][30][31] This approach captures the bulk electrostatic effects of the solvent on the solute, providing a more realistic molecular geometry without the immense computational cost of explicitly modeling individual solvent molecules.[27][30]

The Computational Workflow: A Step-by-Step Protocol

The following protocol details the complete workflow from initial structure generation to final validation.

Step 1: 2D to 3D Structure Generation

-

Action: Convert the IUPAC name "this compound" or its SMILES string CC(C)(CCCCCC(=O)CCCCCC(C)(C)C(=O)O)C(=O)O into an initial 3D coordinate file (e.g., in .mol or .xyz format).[2]

-

Tool: Use software such as ChemDraw, Avogadro, or an online converter.[13][14]

Step 2: Molecular Mechanics (MM) Pre-optimization

-

Action: Perform a geometry optimization using a molecular mechanics force field.

-

Rationale: To rapidly obtain a low-energy, sterically reasonable conformation as a starting point for the DFT calculation.[19]

-

Parameters:

-

Force Field: MMFF94 or UFF

-

Convergence Criteria: Standard settings are typically sufficient.

-

Step 3: DFT Geometry Optimization

-

Action: Submit the MM-optimized structure for a full geometry optimization using DFT.

-

Rationale: To find the lowest energy arrangement of the atoms on the potential energy surface, corresponding to the molecule's equilibrium geometry.[6]

-

Quantum Chemistry Software: Gaussian, ORCA, GAMESS, etc.

-

Key Parameters/Keywords:

Step 4: Vibrational Frequency Analysis

-

Action: Perform a vibrational frequency calculation at the same level of theory used for the optimization (B3LYP/6-31G(d,p) with PCM).[32][33][34][35]

-

Rationale: This is a crucial validation step. A true energy minimum structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state) rather than a stable geometry.[32]

-

Task: Freq

The diagram below visualizes this comprehensive workflow.

Caption: Computational workflow for geometry optimization.

Data Analysis and Interpretation

Upon successful completion of the workflow (confirmed by zero imaginary frequencies), the output files from the quantum chemistry software will contain a wealth of information. The primary data to be extracted are the key geometric parameters that define the molecule's shape.

Key Geometric Parameters

The molecular geometry is defined by three main types of parameters:[6]

-

Bond Lengths: The equilibrium distance between the nuclei of two bonded atoms.

-

Bond Angles: The angle formed by three connected atoms.

-

Dihedral (Torsion) Angles: The angle between the plane formed by the first three of four consecutively bonded atoms and the plane formed by the last three. This parameter is crucial for describing the conformation of the flexible alkyl chains.

Proposed Data Presentation

For clarity and comparative analysis, the calculated geometric data should be organized into tables. Below are examples of how this data can be structured for the key functional regions of this compound.

Table 1: Key Bond Lengths (in Ångströms)

| Bond | Predicted Length (Å) |

|---|---|

| C8=O20 | Hypothetical Value |

| C1-O21 | Hypothetical Value |

| C1=O22 | Hypothetical Value |

| C2-C1 | Hypothetical Value |

| C7-C8 | Hypothetical Value |

Table 2: Key Bond Angles (in Degrees)

| Atoms (Vertex in Bold) | Predicted Angle (°) |

|---|---|

| C7-C8 -C9 | Hypothetical Value |

| O20-C8 -C9 | Hypothetical Value |

| C2-C1 =O22 | Hypothetical Value |

| C3-C2 -C18 | Hypothetical Value |

Table 3: Key Dihedral Angles (in Degrees)

| Atoms | Predicted Angle (°) |

|---|---|

| C6-C7-C8-C9 | Hypothetical Value |

| O20-C8-C9-C10 | Hypothetical Value |

| C3-C2-C1-O22 | Hypothetical Value |

The diagram below highlights the key structural regions of the molecule for which these parameters should be analyzed.

Caption: Key regions for geometric parameter analysis.

Conclusion

This technical guide provides a scientifically rigorous, step-by-step protocol for determining the theoretical molecular geometry of this compound. By employing a validated combination of molecular mechanics for pre-optimization and Density Functional Theory (specifically B3LYP/6-31G(d,p)) with a PCM solvation model, researchers can obtain a reliable and accurate 3D structure. The final, crucial step of vibrational frequency analysis ensures that the calculated geometry represents a true energy minimum. The resulting structural data forms an essential foundation for further research, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies, ultimately accelerating efforts in drug discovery and development.

References

-

Wikipedia. Polarizable continuum model. [Link]

-

Ovid. Software and resources for computational... : Future Medicinal Chemistry. [Link]

-

DIRAC. pcm - Polarizable continuum model: some basic remarks. [Link]

-

Q-Chem Manual. 12.2.2 Polarizable Continuum Models. [Link]

-

Rowan. Frequencies and Thermochemistry. [Link]

-

Click2Drug. Directory of in silico Drug Design tools. [Link]

-

ResearchGate. (PDF) A REVIEW ON COMPUTATIONAL CHEMISTRY SOFTWARE FOR DRUG DESIGNING AND DISCOVERY. [Link]

-

Rowan. ML-Powered Molecular Design and Simulation. [Link]

-

Taylor & Francis. Polarizable continuum model – Knowledge and References. [Link]

-

OpenMolecules. Name To Structure. [Link]

-

Q-Chem User's Manual. Vibrational Analysis. [Link]

-

ACS Publications. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix | The Journal of Physical Chemistry A. [Link]

-

Schrödinger. Computational Platform for Molecular Discovery & Design. [Link]

-

ACS Publications. Polarizable Continuum Model (PCM) Calculations of Solvent Effects on Optical Rotations of Chiral Molecules | The Journal of Physical Chemistry A. [Link]

-

Annual Reviews. Computational Analysis of Vibrational Sum Frequency Generation Spectroscopy. [Link]

-

NIH. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix. [Link]

-

AdooQ BioScience. This compound diethyl ester | 738606-43-4. [Link]

-

PubChem. This compound. [Link]

-

Pharmaffiliates. CAS No : 413624-71-2 | Product Name : this compound. [Link]

-

ChemToolsHub. Chemical Structure Converter. [Link]

-

ChemDoodle. Demos > IUPAC Naming. [Link]

-

Chemaxon. Chemical Naming and Structure Conversion. [Link]

-

RSC Publishing. Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl. [Link]

-

Solubility of Things. Visualizing Molecular Geometry: Tools and Techniques. [Link]

-

YouTube. Does Advanced Computational Chemistry Validate VSEPR Molecular Geometry?. [Link]

-

NIH PubMed Central. Molecular Mechanics. [Link]

-

IBM Quantum Learning. Molecular geometry. [Link]

-

ResearchGate. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules | Request PDF. [Link]

-

ChemRxiv. Rapid Prediction of Conformationally-Dependent DFT-Level Descriptors using Graph Neural Networks for Carboxylic Acids and Alkyl Amines. [Link]

-

EMBL-EBI. OPSIN: Open Parser for Systematic IUPAC Nomenclature. [Link]

-

Chemistry Stack Exchange. DFT Functional Selection Criteria. [Link]

-

ResearchGate. Optimizing ligands before running molecular dynamics simulation?. [Link]

-

ResearchGate. B3LYP/6-31G (d, p) optimized structures under study. [Link]

-

Inpressco. Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. [Link]

-

Wikipedia. Molecular geometry. [Link]

-

YouTube. 10.4 VSEPR Theory: Predicting Molecular Geometries. [Link]

-

How To Find The Molecular Geometry. How To Find The Molecular Geometry. [Link]

-

ResearchGate. DFT‐calculated the optimized configurations and the energy levels of.... [Link]

-

Oxford Academic. general optimization protocol for molecular property prediction using a deep learning network | Briefings in Bioinformatics. [Link]

-

MIT Press Direct. Dealing with Molecular Complexity. Atomistic Computer Simulations and Scientific Explanation | Perspectives on Science. [Link]

-

Burke, K. Which functional should I choose?. [Link]

-

Chemistry Steps. VSEPR Theory - Geometry of Organic Molecules. [Link]

-

Chemistry LibreTexts. Geometry of Molecules. [Link]

-

UEN Digital Press. Molecular Geometry – Introductory Chemistry. [Link]

-

RSC Publishing. Accurate density functional theory (DFT) protocol for screening and designing chain transfer and branching agents for LDPE systems. [Link]

-

ChemRxiv. Best Practice DFT Protocols for Basic Molecular Computational Chemistry. [Link]

-

LiveCoMS. Best Practices for Foundations in Molecular Simulations [Article v1.0]. [Link]

Sources

- 1. This compound diethyl ester | 738606-43-4 | Benchchem [benchchem.com]

- 2. This compound | C19H34O5 | CID 11336822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 413624-71-2 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Molecular geometry - Wikipedia [en.wikipedia.org]

- 7. ovid.com [ovid.com]

- 8. researchgate.net [researchgate.net]

- 9. Rowan | ML-Powered Molecular Design and Simulation [rowansci.com]

- 10. schrodinger.com [schrodinger.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Molecular geometry | IBM Quantum Learning [quantum.cloud.ibm.com]

- 13. www.openmolecules.org [openmolecules.org]

- 14. chemtoolshub.com [chemtoolshub.com]

- 15. ChemDoodle Web Components | Demos > IUPAC Naming [web.chemdoodle.com]

- 16. chemaxon.com [chemaxon.com]

- 17. OPSIN: Open Parser for Systematic IUPAC Nomenclature [ebi.ac.uk]

- 18. Molecular Mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. dft.uci.edu [dft.uci.edu]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. inpressco.com [inpressco.com]

- 25. pubs.rsc.org [pubs.rsc.org]

- 26. chemrxiv.org [chemrxiv.org]

- 27. Polarizable continuum model - Wikipedia [en.wikipedia.org]

- 28. Polarizable continuum model: some basic remarks — DIRAC not found documentation [diracprogram.org]

- 29. 12.2.2 Polarizable Continuum Models⣠12.2 Chemical Solvent Models ⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 30. taylorandfrancis.com [taylorandfrancis.com]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Frequencies and Thermochemistry | Rowan [rowansci.com]

- 33. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 34. pubs.acs.org [pubs.acs.org]

- 35. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application